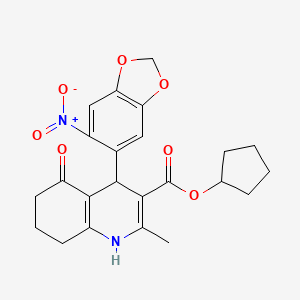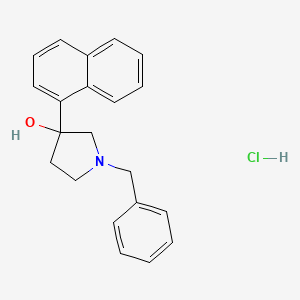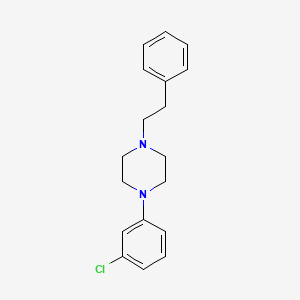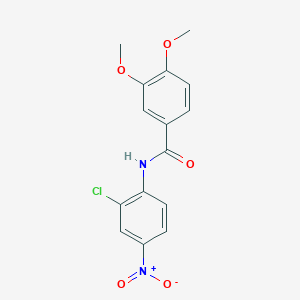methyl]glycinate](/img/structure/B5103056.png)
methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, also known as Boc-protected glycine derivative, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in biological effects.
Biochemical and Physiological Effects:
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of cancer cells, such as breast cancer and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogens, such as Staphylococcus aureus and Candida albicans. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Moreover, it can be easily modified to introduce different functional groups and improve its biological activity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, bacterial infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to identify its biological targets and pathways. Moreover, it can be used as a starting point for the synthesis of novel compounds with improved biological activities and pharmacokinetic properties. Finally, it can be used as a tool for studying various biological processes, such as protein folding and enzyme catalysis.
Conclusion:
In conclusion, methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and tools for studying various biological processes.
Métodos De Síntesis
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate can be synthesized through a multi-step process involving the protection of glycine, bromination, and coupling reactions. The first step involves the protection of glycine with a Boc (tert-butyloxycarbonyl) group, which provides stability to the molecule and prevents unwanted reactions. The second step involves the bromination of the protected glycine using a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom into the molecule. The final step involves the coupling reaction between the brominated glycine and a benzoyl-protected 5-amino-2-chlorobenzyl alcohol, which results in the formation of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate.
Aplicaciones Científicas De Investigación
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It can be used as a building block for the synthesis of novel compounds with potential biological activities, such as antitumor, antimicrobial, and anti-inflammatory agents. Moreover, it can be used as a tool for studying the mechanism of action of various biological processes, such as protein-protein interactions and enzyme catalysis.
Propiedades
IUPAC Name |
methyl 2-[[(2-benzamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(17-9-5-6-10-19(17)25)18-13-16(24)11-12-20(18)27-23(29)15-7-3-2-4-8-15/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIBLSGNJQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)


![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)